

# Application of Etiracetam-d3 in Pediatric Pharmacokinetic Studies of Levetiracetam

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## Compound of Interest

Compound Name: Etiracetam-d3

Cat. No.: B11939075

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Levetiracetam is a widely used anti-epileptic drug for treating partial, myoclonic, and tonic-clonic seizures in both adults and children.[1][2] However, significant pharmacokinetic differences exist between pediatric and adult populations, necessitating age-specific dosing regimens to ensure optimal therapeutic outcomes.[3][4][5] Pediatric patients, particularly infants and young children, often exhibit higher clearance and a shorter half-life of Levetiracetam compared to adults, suggesting the need for larger, weight-adjusted doses.[3][5] Therapeutic drug monitoring (TDM) and pharmacokinetic studies are therefore crucial in pediatric patients to individualize treatment.[6]

The use of a stable isotope-labeled internal standard, such as **Etiracetam-d3**, is best practice for the accurate quantification of Levetiracetam in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability and improving the accuracy and precision of the results. This document provides detailed application notes and protocols for the use of **Etiracetam-d3** in pediatric pharmacokinetic studies of Levetiracetam.

## Data Presentation

**Table 1: Pharmacokinetic Parameters of Levetiracetam in Pediatric vs. Adult Populations**

Parameter	Infants & Young Children (1 to <48 months)	Children (6 to 12 years)	Adults
Apparent Clearance (CL/F)	1.46 ± 0.42 mL/min/kg[5]	1.43 ± 0.36 mL/min/kg[3]	~0.96 mL/min/kg[4]
Half-life (t <sub>1/2</sub> )	5.3 ± 1.3 hours[5]	6.0 ± 1.1 hours[3]	6 to 8 hours[4]
Volume of Distribution (Vd)	0.5–0.7 L/kg[4]	0.5–0.7 L/kg[4]	0.5 to 0.7 L/kg[4]
Time to Peak Concentration (t <sub>max</sub> )	1.4 ± 0.9 hours[5]	Not specified	~1.3 hours
Normalized C <sub>max</sub> (per 1 mg/kg dose)	Not specified	1.33 ± 0.35 µg/mL[3]	1.38 ± 0.05 µg/mL[3]
Normalized AUC (per 1 mg/kg dose)	Not specified	12.4 ± 3.5 µg·h/mL[3]	11.48 ± 0.63 µg·h/mL[3]

**Table 2: Recommended Pediatric Dosing for Levetiracetam**

Age Group	Indication	Initial Dose	Titration	Recommended Dose
1 to <6 months	Partial-Onset Seizures	7 mg/kg twice daily	Increase by 7 mg/kg twice daily every 2 weeks	21 mg/kg twice daily
6 months to <4 years	Partial-Onset Seizures	10 mg/kg twice daily	Increase by 10 mg/kg twice daily every 2 weeks	25 mg/kg twice daily
4 to <16 years	Partial-Onset Seizures	10 mg/kg twice daily	Increase by 10 mg/kg twice daily every 2 weeks	30 mg/kg twice daily
6 to <16 years	Primary Generalized Tonic-Clonic Seizures	10 mg/kg twice daily	Increase by 10 mg/kg twice daily every 2 weeks	30 mg/kg twice daily
≥12 years	Myoclonic Seizures	500 mg twice daily	Increase by 500 mg twice daily every 2 weeks	1500 mg twice daily

This table is a summary of dosing recommendations and should be used in conjunction with full prescribing information.

## Experimental Protocols

### Bioanalytical Method for Levetiracetam Quantification in Pediatric Plasma using LC-MS/MS with Etiracetam-d3 Internal Standard

This protocol describes a method for the quantification of Levetiracetam in pediatric plasma samples using protein precipitation for sample cleanup, followed by analysis with LC-MS/MS. **Etiracetam-d3** serves as the internal standard.

#### 1. Materials and Reagents:

- Levetiracetam analytical standard
- **Etiracetam-d3** (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Drug-free human plasma for calibration standards and quality controls

## 2. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m)

## 3. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:

- Stock Solutions: Prepare primary stock solutions of Levetiracetam and **Etiracetam-d3** in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the Levetiracetam stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality controls.
- Internal Standard Working Solution: Prepare a working solution of **Etiracetam-d3** in acetonitrile at a concentration of 100 ng/mL.
- Calibration Standards and Quality Controls: Spike drug-free human plasma with the Levetiracetam working solutions to prepare calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 80  $\mu$ g/mL) and quality control samples (low, medium, and high concentrations).

#### 4. Sample Preparation (Protein Precipitation):

- Aliquot 50 µL of pediatric plasma sample, calibration standard, or quality control into a microcentrifuge tube.
- Add 150 µL of the internal standard working solution (**Etiracetam-d3** in acetonitrile).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer 100 µL of the supernatant to a new tube or well plate.
- Dilute with 400 µL of ultrapure water containing 0.1% formic acid.
- Vortex briefly and inject onto the LC-MS/MS system.

#### 5. LC-MS/MS Conditions:

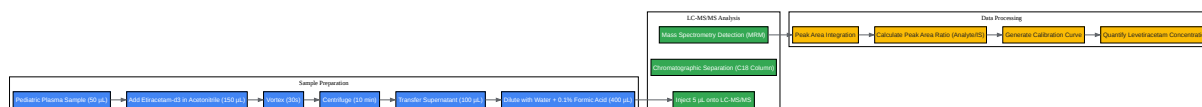
- HPLC Conditions:
  - Mobile Phase A: 0.1% Formic acid and 5 mM ammonium acetate in water
  - Mobile Phase B: 0.1% Formic acid in methanol
  - Gradient: A suitable gradient to separate Levetiracetam from endogenous plasma components. For example:
    - 0-0.5 min: 95% A
    - 0.5-2.0 min: Ramp to 5% A
    - 2.0-2.5 min: Hold at 5% A
    - 2.5-2.6 min: Return to 95% A
    - 2.6-3.5 min: Equilibrate at 95% A
  - Flow Rate: 0.4 mL/min

- Injection Volume: 5  $\mu$ L
- Column Temperature: 40 °C
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Positive
  - Scan Type: Multiple Reaction Monitoring (MRM)
  - MRM Transitions:
    - Levetiracetam: 171.2 > 126.1
    - **Etiracetam-d3**: 174.2 > 129.1
  - Optimize collision energy and other source parameters for maximum signal intensity.

#### 6. Data Analysis:

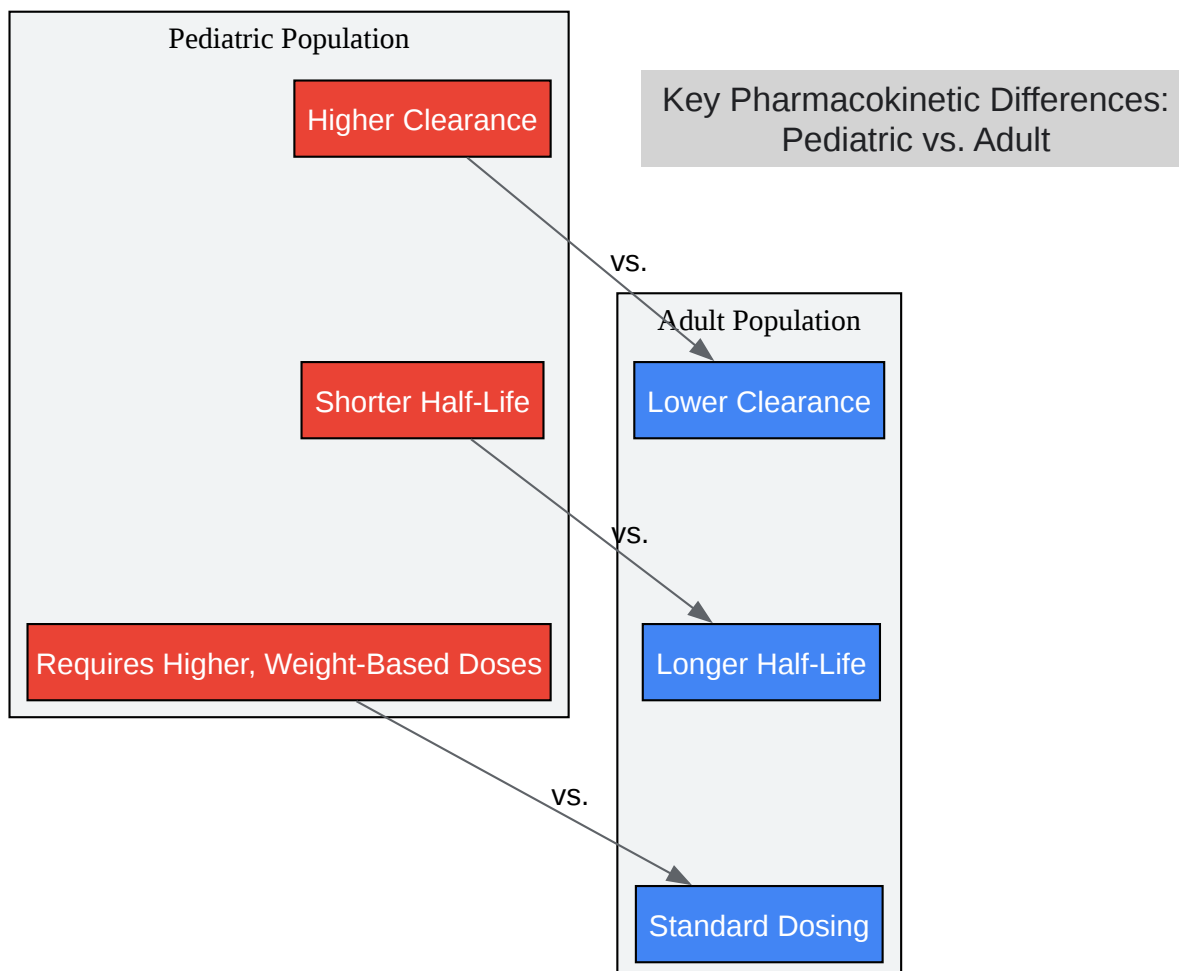
- Integrate the peak areas for Levetiracetam and **Etiracetam-d3**.
- Calculate the peak area ratio of Levetiracetam to **Etiracetam-d3**.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of Levetiracetam in the pediatric plasma samples from the calibration curve.

## Mandatory Visualizations



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Caption: Workflow for the bioanalytical quantification of Levetiracetam.



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Caption: Pharmacokinetic differences between pediatric and adult populations.

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